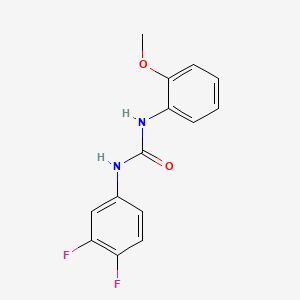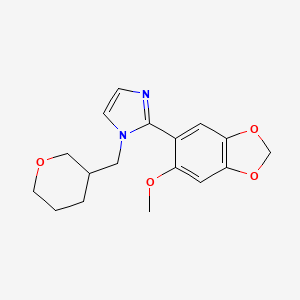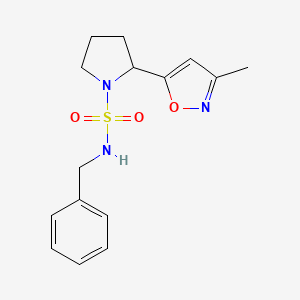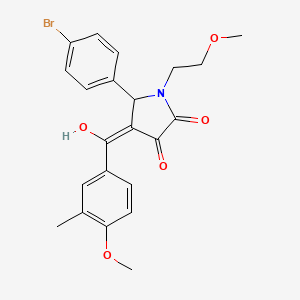
N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as BMS-791325, is a small molecule inhibitor that has been developed as a potential treatment for hepatitis C virus (HCV) infection. It is a highly potent and selective inhibitor of the HCV NS5B polymerase, which is essential for viral replication. The development of BMS-791325 has been a significant breakthrough in the field of HCV treatment, as it has the potential to overcome the limitations of current therapies.
Mechanism of Action
BMS-791325 inhibits the N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide NS5B polymerase by binding to a specific site on the enzyme. This prevents the enzyme from synthesizing viral RNA, which is essential for viral replication. The binding of BMS-791325 to the NS5B polymerase is highly specific, which reduces the likelihood of off-target effects.
Biochemical and Physiological Effects:
BMS-791325 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, BMS-791325 has been shown to have low toxicity in preclinical studies, which is a major advantage over current therapies.
Advantages and Limitations for Lab Experiments
One of the major advantages of BMS-791325 is its high potency and selectivity, which makes it an ideal tool for studying the N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide NS5B polymerase. In addition, the high barrier to resistance of BMS-791325 makes it an attractive candidate for combination therapy with other this compound inhibitors.
One of the limitations of BMS-791325 is its complex synthesis, which may limit its availability for research purposes. In addition, the high potency of BMS-791325 may make it difficult to study its effects in vivo, as high doses may be required.
Future Directions
There are several future directions for the development of BMS-791325. One direction is the optimization of the synthesis process to improve the yield and reduce the complexity of the process. Another direction is the development of combination therapies with other N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide inhibitors to improve the efficacy of treatment. Finally, the development of BMS-791325 analogs with improved pharmacokinetic properties may further enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of BMS-791325 is a complex process that involves several steps. The first step involves the preparation of the starting material, which is 1,4'-bipiperidine-3-carboxylic acid. This is achieved by the reaction of piperidine with succinic anhydride, followed by reduction with lithium aluminum hydride.
The second step involves the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. This is achieved by the reaction of the carboxylic acid with Boc anhydride in the presence of a base.
The third step involves the introduction of the 2-phenylethyl group at the 1' position of the bipiperidine ring. This is achieved by the reaction of the protected bipiperidine with 2-phenylethylamine in the presence of a coupling agent.
The fourth step involves the deprotection of the Boc group to reveal the free carboxylic acid group. This is achieved by treatment with trifluoroacetic acid.
The final step involves the introduction of the 3-aminopropyl group at the nitrogen atom of the piperidine ring. This is achieved by the reaction of the free carboxylic acid with 3-aminopropylamine in the presence of a coupling agent.
Scientific Research Applications
BMS-791325 has been extensively studied for its potential use in the treatment of N-(3-aminopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide infection. In vitro studies have shown that BMS-791325 is a highly potent inhibitor of the this compound NS5B polymerase, with an IC50 value of 0.7 nM. In addition, BMS-791325 has been shown to have a high barrier to resistance, which is a major advantage over current therapies.
Properties
IUPAC Name |
N-(3-aminopropyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c23-12-5-13-24-22(27)20-8-4-14-26(18-20)21-10-16-25(17-11-21)15-9-19-6-2-1-3-7-19/h1-3,6-7,20-21H,4-5,8-18,23H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYSOTAZUVGGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5352415.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5352424.png)
![1'-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5352438.png)
![3-[(3-bromophenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5352450.png)


![2-methyl-2-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]propanamide](/img/structure/B5352479.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5352486.png)

![3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5352504.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-isopropylbenzohydrazide](/img/structure/B5352512.png)
![4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide](/img/structure/B5352518.png)
![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5352526.png)

